molecular formula C16H28N2O8S2 B12392340 (2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

Cat. No.: B12392340
M. Wt: 440.5 g/mol
InChI Key: MHDQAZHYHAOTKR-AOOOYVTPSA-N
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Description

(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is a complex organic compound characterized by the presence of disulfide bonds and multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid typically involves the following steps:

    Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Formation of Disulfide Bonds: The protected amino acids are then subjected to oxidative conditions to form the disulfide bonds.

    Deprotection: The Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process includes:

    Solid-Phase Peptide Synthesis (SPPS): This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.

    Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The disulfide bonds can undergo oxidation to form sulfonic acids.

    Reduction: Disulfide bonds can be reduced to thiols using reducing agents like dithiothreitol (DTT).

    Substitution: The carboxylic acid groups can participate in esterification and amidation reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alcohols for esterification and amines for amidation.

Major Products Formed

    Sulfonic Acids: From oxidation of disulfide bonds.

    Thiols: From reduction of disulfide bonds.

    Esters and Amides: From substitution reactions involving carboxylic acid groups.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

    Catalysis: Acts as a catalyst in certain organic reactions.

Biology

    Protein Folding: Studied for its role in the formation of disulfide bonds in proteins.

    Enzyme Inhibition: Investigated for its potential to inhibit certain enzymes.

Medicine

    Drug Development: Explored as a potential therapeutic agent due to its unique structural features.

    Biomarker Discovery: Used in research to identify biomarkers for various diseases.

Industry

    Biotechnology: Utilized in the production of recombinant proteins.

    Pharmaceuticals: Employed in the synthesis of complex drug molecules.

Mechanism of Action

The compound exerts its effects primarily through the formation and cleavage of disulfide bonds. These bonds play a crucial role in the stabilization of protein structures and the regulation of enzymatic activity. The molecular targets include proteins and enzymes that contain cysteine residues capable of forming disulfide bonds.

Comparison with Similar Compounds

Similar Compounds

    Cystine: A naturally occurring amino acid with a similar disulfide bond structure.

    Glutathione Disulfide: An oxidized form of glutathione with disulfide bonds.

    Dithiothreitol (DTT): A reducing agent that can cleave disulfide bonds.

Uniqueness

(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is unique due to its specific arrangement of functional groups and the presence of multiple Boc-protected amino groups

Properties

Molecular Formula

C16H28N2O8S2

Molecular Weight

440.5 g/mol

IUPAC Name

(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H28N2O8S2/c1-15(2,3)25-13(23)17-9(11(19)20)7-27-28-8-10(12(21)22)18-14(24)26-16(4,5)6/h9-10H,7-8H2,1-6H3,(H,17,23)(H,18,24)(H,19,20)(H,21,22)/t9-,10+

InChI Key

MHDQAZHYHAOTKR-AOOOYVTPSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CSSC[C@@H](C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CSSCC(C(=O)O)NC(=O)OC(C)(C)C)C(=O)O

Origin of Product

United States

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